Oleic-DBCO
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Overview
Description
This compound is crucial for forming PROTAC molecules, which enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells . The DBCO group in Oleic-DBCO exhibits high reactivity and selectivity, making it an essential tool in click chemistry, particularly for reactions involving azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oleic-DBCO involves the reaction of oleic acid with dibenzocyclooctyne (DBCO). The DBCO group is known for its high reactivity and selectivity, enabling precise addition reactions with molecules containing azide groups . The reaction typically occurs under mild conditions, often in the presence of a catalyst to facilitate the process.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually stored in a sealed, light-protected environment to maintain its stability and reactivity .
Chemical Reactions Analysis
Types of Reactions: Oleic-DBCO primarily undergoes click chemistry reactions, particularly strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is highly efficient and selective, making it ideal for bioconjugation and other applications .
Common Reagents and Conditions:
Reagents: Azide-containing molecules, catalysts (if necessary)
Conditions: Mild temperatures, often in aqueous or organic solvents
Major Products: The primary product of the reaction between this compound and azide-containing molecules is a stable triazole linkage. This product is highly valuable in various applications, including drug development and molecular imaging .
Scientific Research Applications
Oleic-DBCO has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTAC molecules, which are crucial for targeted protein degradation.
Biology: Facilitates bioconjugation reactions, enabling the study of complex biological processes.
Medicine: Employed in drug delivery systems, particularly in the development of targeted therapies.
Industry: Utilized in the production of advanced materials and nanocarriers for drug delivery.
Mechanism of Action
The mechanism of action of Oleic-DBCO involves its high reactivity with azide groups, leading to the formation of stable triazole linkages. This reaction is facilitated by the strain in the DBCO ring, which drives the cycloaddition process. The resulting triazole linkage is stable and can be used to link various molecules, enabling targeted protein degradation and other applications .
Comparison with Similar Compounds
Dibenzocyclooctyne (DBCO): The parent compound of Oleic-DBCO, used in similar click chemistry reactions.
Benzocyclooctyne (BCN): Another cyclooctyne derivative used in click chemistry, but with slightly different reactivity and selectivity.
Uniqueness of this compound: this compound stands out due to its alkyl chain, which enhances its biocompatibility and stability. This makes it particularly suitable for applications in drug delivery and targeted protein degradation, where stability and biocompatibility are crucial .
Properties
IUPAC Name |
(Z)-N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]octadec-9-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25-35(39)37-29-28-36(40)38-30-33-23-18-17-21-31(33)26-27-32-22-19-20-24-34(32)38/h9-10,17-24H,2-8,11-16,25,28-30H2,1H3,(H,37,39)/b10-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWJKAQVIAJNTR-KTKRTIGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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